molecular formula C17H16N4O5S B11428371 N-{[5-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-YL]methyl}furan-2-carboxamide

N-{[5-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-YL]methyl}furan-2-carboxamide

Cat. No.: B11428371
M. Wt: 388.4 g/mol
InChI Key: ZNLSRRTWXLQPFR-UHFFFAOYSA-N
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Description

N-{[5-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-YL]methyl}furan-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including a methoxyphenyl group, a carbamoyl group, a sulfanyl group, an oxadiazole ring, and a furan ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-YL]methyl}furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carbonyl compound under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a carbamoylation reaction, where an amine reacts with a methoxyphenyl isocyanate.

    Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a suitable diene and a carbonyl compound.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-{[5-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-YL]methyl}furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form new ring structures under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium hydride, alkyl halides.

    Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new heterocyclic compounds.

    Biology: The compound has shown potential as a bioactive molecule, with studies indicating its ability to interact with specific biological targets.

    Medicine: Preliminary research suggests that the compound may have therapeutic potential, particularly in the treatment of certain diseases due to its ability to modulate specific molecular pathways.

    Industry: The compound’s chemical properties make it suitable for use in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{[5-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-YL]methyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, the compound may interact with cellular receptors, triggering signaling pathways that lead to specific cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-{[5-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-YL]methyl}benzamide: Similar structure but with a benzamide group instead of a furan-2-carboxamide group.

    N-{[5-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-YL]methyl}thiophene-2-carboxamide: Similar structure but with a thiophene-2-carboxamide group instead of a furan-2-carboxamide group.

Uniqueness

N-{[5-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-YL]methyl}furan-2-carboxamide is unique due to the presence of the furan-2-carboxamide group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and ability to interact with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H16N4O5S

Molecular Weight

388.4 g/mol

IUPAC Name

N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide

InChI

InChI=1S/C17H16N4O5S/c1-24-12-6-4-11(5-7-12)19-14(22)10-27-17-21-20-15(26-17)9-18-16(23)13-3-2-8-25-13/h2-8H,9-10H2,1H3,(H,18,23)(H,19,22)

InChI Key

ZNLSRRTWXLQPFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CO3

Origin of Product

United States

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